Trimethionine

Übersicht

Beschreibung

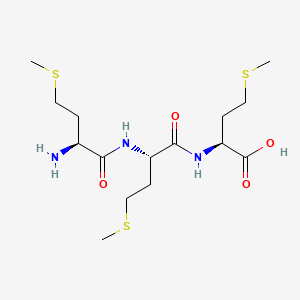

Trimethionine is a tripeptide composed of three methionine molecules. Methionine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and methylation reactions. This compound is often used as a model peptide in transport assays and has significant applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trimethionine can be synthesized through the condensation of three methionine molecules. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The process includes deprotection and purification steps to obtain the final product with high purity. The synthesized this compound is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: Trimethionine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or performic acid. The oxidation typically occurs at the sulfur atom of the methionine residues, leading to the formation of methionine sulfoxide or methionine sulfone.

Reduction: Reduction of this compound can be achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). These agents reduce disulfide bonds, if present, and restore the thiol groups of methionine.

Substitution: Substitution reactions involving this compound can occur at the amino or carboxyl groups. Common reagents include alkyl halides or acyl chlorides, which can introduce various functional groups into the peptide.

Major Products Formed:

Oxidation: Methionine sulfoxide, methionine sulfone

Reduction: Restored thiol groups

Substitution: Modified this compound with new functional groups

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

1. Role in Animal Nutrition

Trimethionine is recognized for its significance in animal feed formulations. It serves as a source of sulfur-containing amino acids, which are crucial for protein synthesis and overall health in livestock. Research indicates that supplementation with this compound can enhance growth performance and feed efficiency in poultry and swine .

| Animal Type | Effect of this compound Supplementation | Reference |

|---|---|---|

| Poultry | Improved weight gain and feed conversion | |

| Swine | Enhanced growth rates |

2. Human Nutrition

In human nutrition, this compound plays a role as an essential amino acid precursor. Its supplementation has been studied for its potential benefits in muscle recovery and metabolic health. A study demonstrated that this compound can positively influence muscle protein synthesis, particularly in individuals undergoing resistance training .

Biochemical Applications

1. Peptide Transport Studies

This compound is frequently used as a model peptide in transport assays to study peptide transport mechanisms across cellular membranes. Research has shown that this compound is not hydrolyzed by certain aminopeptidases, making it an ideal candidate for examining peptide transport without interference from enzymatic degradation .

| Study Focus | Findings | Reference |

|---|---|---|

| Peptide Transport | This compound serves as a stable model in assays | |

| Enzymatic Hydrolysis | Not hydrolyzed by aminopeptidase II-like activity |

Medical Applications

1. Potential Therapeutic Uses

Emerging research suggests that this compound may have therapeutic applications in treating certain medical conditions. For instance, its antioxidant properties could be beneficial in reducing oxidative stress associated with chronic diseases such as diabetes and cardiovascular disorders. A recent study indicated that this compound supplementation might improve metabolic markers in diabetic patients .

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. Studies have shown that it can enhance the efficacy of certain antibiotics against resistant bacterial strains, suggesting its potential use as an adjunct therapy in infectious diseases .

Case Studies

1. Clinical Trial on Nutritional Support

A clinical trial explored the impact of this compound on patients at nutritional risk. The results indicated significant improvements in muscle mass and functional outcomes among participants receiving this compound-enriched nutritional support compared to those on standard nutrition .

2. Peptide Transport Mechanism Investigation

In another study focusing on the mechanisms of peptide transport, researchers utilized this compound to elucidate the pathways involved in peptide absorption in intestinal cells. The findings highlighted the role of specific transporters and provided insights into optimizing nutrient absorption strategies .

Wirkmechanismus

The mechanism of action of trimethionine involves its interaction with various molecular targets and pathways. As a tripeptide, it can participate in protein synthesis and serve as a substrate for enzymes involved in methylation reactions. The sulfur atoms in methionine residues can undergo oxidation-reduction reactions, contributing to the compound’s antioxidant properties. Additionally, this compound can modulate cellular signaling pathways by influencing the activity of specific enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Trimethionine can be compared with other similar compounds such as:

Dimethionine: A dipeptide composed of two methionine molecules. Unlike this compound, dimethionine has fewer methionine residues, which may affect its reactivity and biological activity.

Methionine: A single amino acid that serves as a building block for peptides like this compound. Methionine itself has significant biological importance but lacks the complexity of this compound.

Methionine Sulfoxide: An oxidized form of methionine. While it shares some chemical properties with this compound, its biological role and reactivity differ due to the presence of the sulfoxide group.

This compound’s uniqueness lies in its tripeptide structure, which allows it to participate in more complex biochemical processes compared to its simpler counterparts.

Biologische Aktivität

Trimethionine, a tripeptide composed of three amino acids—methionine, methionine, and methionine—has garnered attention in various biological studies due to its unique properties and potential applications. This article delves into the biological activity of this compound, focusing on its transport mechanisms, enzymatic interactions, and implications in microbial resistance.

1. Transport Mechanisms

This compound serves as a model peptide in studies examining peptide transport across cellular membranes. Research indicates that this compound is taken up intact by Saccharomyces cerevisiae (yeast), where it is rapidly hydrolyzed intracellularly. Notably, this tripeptide is not hydrolyzed by aminopeptidase II-like activities present outside the cell, suggesting a specific uptake mechanism that bypasses extracellular degradation .

Table 1: Uptake Characteristics of this compound in Yeast

| Parameter | Value |

|---|---|

| Uptake Mechanism | Intact uptake |

| Hydrolysis Location | Intracellular |

| Enzyme Involved | Cytoplasmic peptidases |

| Non-hydrolyzed by | Aminopeptidase II-like |

2. Enzymatic Interactions

This compound's interaction with various peptidases has been studied extensively. For instance, the kinetic parameters (Km values) for this compound as a substrate have been established for different phases of Candida albicans, indicating its relevance in antifungal activity research. The Km values were found to be significantly different between the yeast and filamentous phases, highlighting the importance of structural context in enzymatic activity .

Table 2: Kinetic Parameters for this compound

| Organism/Phase | Km (M) |

|---|---|

| Candida albicans (Yeast) | |

| Candida albicans (Filamentous) |

3. Biological Implications

The biological implications of this compound extend to its potential role in combating multidrug-resistant fungal strains. Recent studies have shown that certain peptides, including this compound derivatives, exhibit enhanced uptake rates in resistant yeast strains compared to sensitive ones. This differential uptake may contribute to their increased susceptibility to peptide-based antifungals .

4. Case Studies and Research Findings

A significant case study involved the examination of antifungal peptides against multidrug-resistant yeast strains. Researchers observed that this compound and similar oligopeptides were taken up at rates two to three times higher in resistant strains compared to non-resistant strains. This suggests that this compound could be a valuable candidate for developing new antifungal therapies targeting resistant pathogens .

5. Conclusion

This compound exhibits unique biological activity characterized by its transport mechanisms and interactions with various enzymes. Its ability to be taken up intact by yeast cells and its differential susceptibility in resistant strains underscore its potential as an antifungal agent. Ongoing research will likely continue to explore the full spectrum of biological activities associated with this compound and its derivatives.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4S3/c1-23-7-4-10(16)13(19)17-11(5-8-24-2)14(20)18-12(15(21)22)6-9-25-3/h10-12H,4-9,16H2,1-3H3,(H,17,19)(H,18,20)(H,21,22)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWGEKCAPBMIFE-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162823 | |

| Record name | Trimethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14486-15-8 | |

| Record name | L-Methionyl-L-methionyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.